3-(3,4-dihydro-1H-carbazol-9(2H)-yl)propanehydrazide
Description
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Properties
IUPAC Name |
3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c16-17-15(19)9-10-18-13-7-3-1-5-11(13)12-6-2-4-8-14(12)18/h1,3,5,7H,2,4,6,8-10,16H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFARVGLMPWKWOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21144-98-9 | |
| Record name | 3-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-(3,4-dihydro-1H-carbazol-9(2H)-yl)propanehydrazide is a compound derived from carbazole, a well-known heterocyclic structure recognized for its diverse biological activities. This article explores the biological activity of this specific hydrazide derivative, discussing its potential therapeutic applications and mechanisms of action based on recent research findings.
- Molecular Formula : C15H19N3O
- Molecular Weight : 257.337 g/mol
- CAS Number : 21144-98-9
Biological Activities
Research indicates that derivatives of carbazole, including this compound, exhibit a range of biological activities:
-
Antimicrobial Activity :
- Studies have shown that carbazole derivatives possess significant antimicrobial properties. For instance, N-substituted carbazoles have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 11.1 to 24.0 mm at concentrations of 50 µg/mL .
-
Antitumor Activity :
- Compounds related to carbazole have been evaluated for their antiproliferative effects on cancer cell lines. Specific derivatives have shown IC50 values in the nanomolar range against ovarian and prostate carcinoma cell lines . The structural modifications at the N-position of carbazole are critical for enhancing antitumor activity.
- Neuroprotective Effects :
- Anti-inflammatory and Antioxidative Properties :
Case Studies
Several studies provide insights into the biological activities of carbazole derivatives:
-
Study on Antimicrobial Activity :
A series of N-substituted carbazoles were synthesized and screened for antimicrobial activity against various pathogens. The results indicated that specific modifications significantly enhanced their efficacy against both Gram-positive and Gram-negative bacteria . -
Anticancer Research :
Research conducted by Sharma et al. highlighted that certain N-substituted carbazoles exhibited potent inhibitory effects on cancer cell proliferation, particularly in ovarian and prostate cancer models . The study emphasized the importance of structural variations in enhancing therapeutic potential.
Data Table: Biological Activities of Carbazole Derivatives
| Activity Type | Compound Type | Target Organism/Cell Line | IC50 / Zone of Inhibition |
|---|---|---|---|
| Antimicrobial | N-substituted Carbazoles | S. aureus, E. coli | 11.1–24.0 mm (50 µg/mL) |
| Antitumor | N-substituted Pyrrolocarbazoles | Ovarian Carcinoma (PA1) | 46–75 nM |
| Prostate Carcinoma (PC3) | 8–20 µM | ||
| Neuroprotective | Various Carbazole Derivatives | HT22 Neuronal Cells | Effective at 3 µM |
| Anti-inflammatory | Carbazole Derivatives | Various | Not quantified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
